molecular formula C10H10O3 B8536249 2-benzylidene-3-hydroxypropionic Acid

2-benzylidene-3-hydroxypropionic Acid

Cat. No. B8536249
M. Wt: 178.18 g/mol
InChI Key: FRLSOAJUVAVPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzylidene-3-hydroxypropionic Acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-benzylidene-3-hydroxypropionic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzylidene-3-hydroxypropionic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-benzylidene-3-hydroxypropionic Acid

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(hydroxymethyl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C10H10O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13)

InChI Key

FRLSOAJUVAVPSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(CO)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product (143.9 g) in Reference Example 2, namely 2-benzylidene-3-acetoxypropionate methyl ester, is dissolved in methanol (400 ml), followed by addition of an aqueous solution of sodium hydroxide (96.0 g; 2.40 mol; purity of 97%) in water (800 ml). The resulting mixture is stirred at ambient temperature for 90 minutes. The reaction solution is concentrated under reduced pressure to distill off methanol, followed by addition of water (100 ml) and 36% hydrochloric acid (250 ml) for adjusting the resulting mixture to neutrality and subsequent extraction into ethyl acetate (600 ml). The resulting organic phase is washed with saturated saline (300 ml). After filtering off insoluble matters, the resulting solution is concentrated under reduced pressure. To the resulting residue is added toluene (250 ml×4), and the mixture is concentrated under reduced pressure to remove acetic acid to give a crude product of the title compound (107.8 g).
[Compound]
Name
product
Quantity
143.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 2-benzylidene-3-acetoxypropionate [formula (IV), R1=Ph, R2=Me, R3=acetyl group, 143.9 g] obtained in Example 2 was dissolved in 400 ml of methanol, and an aqueous solution of 96.0 g (97%, 2.40 mols) of sodium hydroxide in 800 ml of water was added thereto. The resulting mixture was then stirred at room temperature for 90 minutes. After the completion of the reaction, the reaction solution was concentrated under reduced pressure, and methanol was distilled off. Subsequently, the residue was neutralized with the addition of 100 ml of water and 250 ml of 36% hydrochloric acid, and extracted with 600 ml of ethyl acetate. The resulting organic layer was washed with 300 ml of a saturated aqueous solution of sodium chloride, and insoluble matters were separated by filtration. The resulting solution was concentrated under reduced pressure. Toluene was added to the resulting residue in four divided portions in an amount of 250 ml each. The mixture was concentrated under reduced pressure, and acetic acid was removed to obtain 107.8 g of a crude product of the above title compound.
Quantity
143.9 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

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